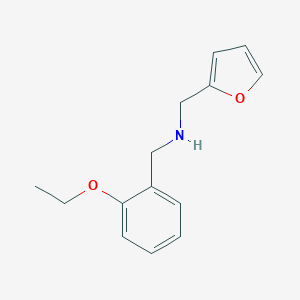![molecular formula C24H28N2 B511031 3,4,4,21,21-pentamethyl-11,14-diazapentacyclo[12.7.0.03,11.05,10.015,20]henicosa-1,5,7,9,15,17,19-heptaene CAS No. 106880-17-5](/img/structure/B511031.png)
3,4,4,21,21-pentamethyl-11,14-diazapentacyclo[12.7.0.03,11.05,10.015,20]henicosa-1,5,7,9,15,17,19-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole is a complex organic compound with a unique structure that combines indole and diazepine moieties.
Preparation Methods
The synthesis of 13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and diazepine precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole or diazepine rings. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts.
Scientific Research Applications
13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar compounds to 13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole include other indole-diazepine derivatives. These compounds share structural similarities but may differ in their substituents and overall biological activity. The uniqueness of 13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1’,2’:4,5][1,4]diazepino[1,7-a]indole lies in its specific substitution pattern and the resulting properties.
Properties
CAS No. |
106880-17-5 |
|---|---|
Molecular Formula |
C24H28N2 |
Molecular Weight |
344.5g/mol |
IUPAC Name |
3,4,4,21,21-pentamethyl-11,14-diazapentacyclo[12.7.0.03,11.05,10.015,20]henicosa-1,5,7,9,15,17,19-heptaene |
InChI |
InChI=1S/C24H28N2/c1-22(2)17-10-6-8-12-19(17)25-14-15-26-20-13-9-7-11-18(20)23(3,4)24(26,5)16-21(22)25/h6-13,16H,14-15H2,1-5H3 |
InChI Key |
KCBMVJWAMLGUDQ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N3C1=CC4(C(C5=CC=CC=C5N4CC3)(C)C)C)C |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C1=CC4(C(C5=CC=CC=C5N4CC3)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-yl]-N-(3-pyridinylmethyl)amine](/img/structure/B510954.png)
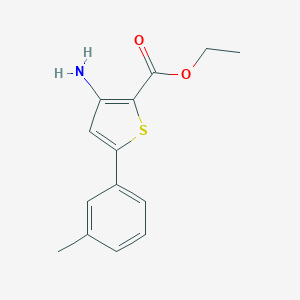
![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)
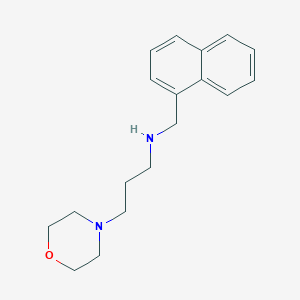

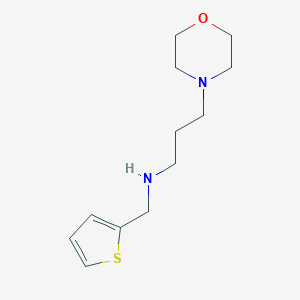
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)
![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)

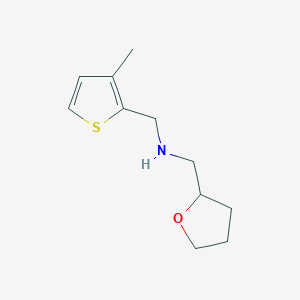
![Diethyl-(4-{[(pyridin-3-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B511065.png)
![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)
